

Solubility of 2-Nitro-1-butanol in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-1-butanol

Cat. No.: B8805639

[Get Quote](#)

Solubility Profile of 2-Nitro-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **2-Nitro-1-butanol**, a key chemical intermediate in various synthetic processes, including pharmaceutical manufacturing. This document outlines its solubility in aqueous and organic media, details experimental protocols for solubility determination, and illustrates its synthetic pathway and role as a precursor in drug development.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics to formulation and bioavailability. Below is a summary of the available quantitative solubility data for **2-Nitro-1-butanol**.

Solvent	Solubility	Temperature	Citation
Water	10 - 50 mg/mL	64 °F (17.8 °C)	[1] [2] [3]
Methanol	Data not available	-	
Ethanol	Data not available	-	
Acetone	Data not available	-	
Dimethyl Sulfoxide (DMSO)	Data not available	-	

Note on Organic Solvents: While specific quantitative data for the solubility of **2-Nitro-1-butanol** in common organic solvents is not readily available in the cited literature, its molecular structure—possessing both a polar nitro group and a hydroxyl group, along with a short alkyl chain—suggests it is likely to be miscible with polar organic solvents such as methanol, ethanol, and acetone.

Experimental Protocols

Accurate determination of solubility is fundamental for chemical research and development. The following are detailed methodologies that can be employed to ascertain the solubility of **2-Nitro-1-butanol**.

Protocol for Determination of Solubility by Visual Miscibility Assessment

This method is a straightforward approach to qualitatively and semi-quantitatively assess the solubility of a liquid in various solvents.

Materials:

- **2-Nitro-1-butanol**
- Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)
- Calibrated pipettes or burettes

- Vortex mixer
- Transparent test tubes or vials

Procedure:

- Add a precise volume (e.g., 1 mL) of the selected solvent to a clean, dry test tube.
- Incrementally add known volumes of **2-Nitro-1-butanol** to the solvent.
- After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.
- Visually inspect the mixture against a well-lit background for any signs of immiscibility, such as the formation of layers, cloudiness, or droplets.
- Continue adding **2-Nitro-1-butanol** until it no longer dissolves, and a separate phase is observed.
- The solubility can be reported qualitatively (miscible, partially miscible, immiscible) or semi-quantitatively as the volume of solute per volume of solvent.

Protocol for Isothermal Saturation Method

This gravimetric method is a precise technique for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

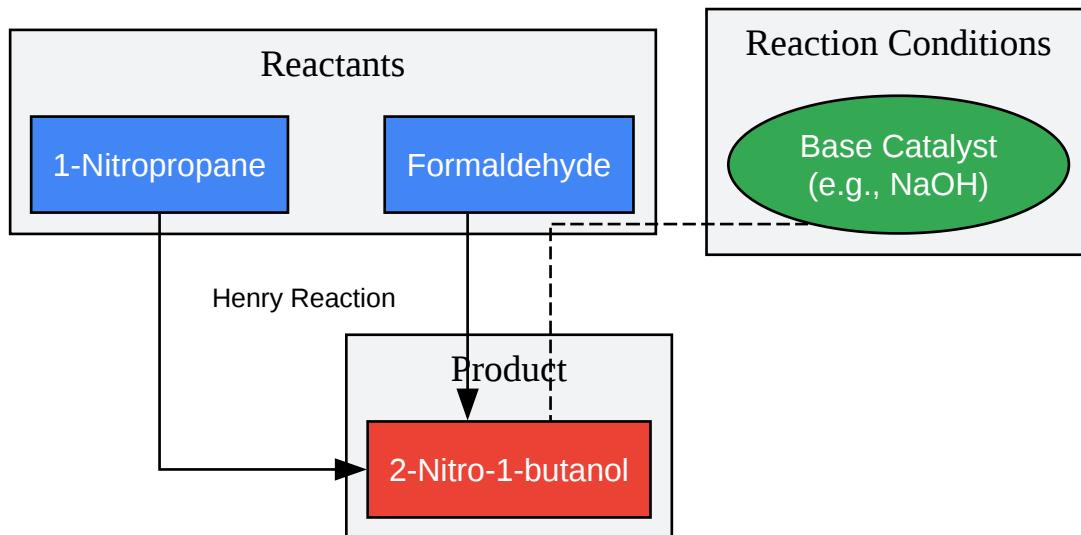
- **2-Nitro-1-butanol**
- Selected solvents
- Thermostatically controlled shaker or water bath
- Analytical balance
- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE)
- Glass vials with screw caps

Procedure:

- Add an excess amount of **2-Nitro-1-butanol** to a known mass of the selected solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.
- Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solute to settle.
- Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved microparticles.
- Accurately weigh the filtered saturated solution.
- Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved **2-Nitro-1-butanol** is obtained.
- Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

Synthesis and Applications

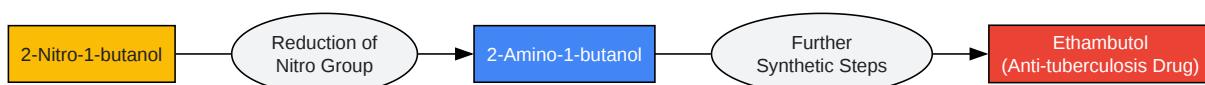

2-Nitro-1-butanol is a valuable building block in organic synthesis, primarily produced through the Henry (or Nitroaldol) reaction.

Synthesis of **2-Nitro-1-butanol** via Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.^{[4][5][6]} In the case of **2-Nitro-1-butanol**, this involves the reaction of 1-nitropropane with formaldehyde.

Reaction Scheme: 1-Nitropropane + Formaldehyde --(Base)--> **2-Nitro-1-butanol**

A continuous flow process for this synthesis has also been described, highlighting its industrial relevance.[7]



[Click to download full resolution via product page](#)

Synthesis of **2-Nitro-1-butanol** via the Henry Reaction.

Role in Pharmaceutical Synthesis

A significant application of **2-Nitro-1-butanol** is its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, yielding 2-amino-1-butanol. This amino alcohol is a key intermediate in the production of ethambutol, a first-line medication for the treatment of tuberculosis.[7]

[Click to download full resolution via product page](#)

Role of **2-Nitro-1-butanol** as a precursor to Ethambutol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitro-1-butanol | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. IDF No 1921 Continuous flow process and apparatus for manufacture Of dl-2-nitro-1-butanol – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- To cite this document: BenchChem. [Solubility of 2-Nitro-1-butanol in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8805639#solubility-of-2-nitro-1-butanol-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com